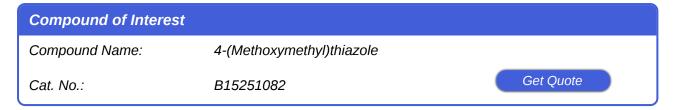


An In-depth Technical Guide to 4(Methoxymethyl)thiazole: Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **4-(Methoxymethyl)thiazole**. While direct experimental data for this specific compound is limited, this document compiles information based on the well-established chemistry of the thiazole ring and methoxymethyl ethers, drawing analogies from closely related compounds to offer a predictive yet thorough resource for researchers in drug discovery and organic synthesis.

Chemical Properties

Quantitative data for **4-(Methoxymethyl)thiazole** is not readily available in public literature. However, by examining related structures such as 4-methyl-5-thiazoleethanol and general principles of physical chemistry, we can estimate its key properties. The following table summarizes the predicted and known properties of relevant compounds.



Property	4- (Methoxymethyl)thi azole (Predicted)	4-Methyl-5- thiazoleethanol[1] [2][3][4]	4-Methylthiazole[5]
Molecular Formula	C5H7NOS	C6H9NOS	C4H5NS
Molecular Weight (g/mol)	129.18	143.21	99.16
Boiling Point (°C)	Likely around 120-140 at reduced pressure	135 °C at 7 mmHg[1] [4]	135 °C at 760 mmHg
Density (g/mL)	Expected to be around 1.1-1.2	1.196 at 25 °C[1][4]	1.091-1.095
Appearance	Colorless to pale yellow liquid	Oily, viscous liquid[1]	Colorless liquid[5]
Solubility	Predicted to be soluble in organic solvents and moderately soluble in water.	Soluble in water, alcohol, ether, benzene, chloroform. [1]	Soluble in organic solvents.

Spectroscopic Data Analysis

While specific spectra for **4-(Methoxymethyl)thiazole** are not published, the expected NMR and mass spectrometry data can be inferred from the known spectra of related compounds and general chemical shift principles.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.3 ppm, a singlet for the methylene protons of the methoxymethyl group around 4.6 ppm, a singlet for the C5-proton of the thiazole ring, and a singlet for the C2-proton of the thiazole ring at a lower field.[6]
- 13C NMR: The carbon NMR would show characteristic peaks for the methoxy carbon around 55 ppm, the methylene carbon around 96 ppm, and the thiazole ring carbons.[6]



 Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

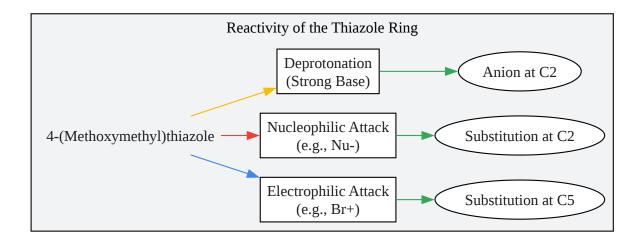
Reactivity and Stability

The reactivity of **4-(Methoxymethyl)thiazole** is governed by the interplay of the thiazole ring, a five-membered aromatic heterocycle, and the methoxymethyl substituent.[7][8]

Reactivity of the Thiazole Ring

The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The electron density distribution in the ring makes certain positions more susceptible to attack.[8][9]

- Electrophilic Substitution: The C5 position is the primary site for electrophilic substitution due to its higher electron density.[8][9] Reactions like halogenation and nitration are expected to occur at this position.
- Nucleophilic Substitution: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[8][9]
- Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases to form an organolithium species, which can then react with various electrophiles.[9][10]





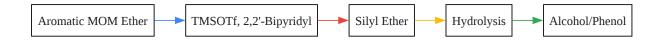
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Reactivity of the Thiazole Ring.

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols. Its stability and reactivity are well-characterized.

- Stability: The MOM ether is generally stable under basic and weakly acidic conditions (pH 4-12).[11] It is also inert to many oxidizing and reducing agents, as well as nucleophiles.[11]
- Cleavage: Being an acetal, the MOM group is sensitive to acidic conditions and can be
 cleaved by acid hydrolysis.[11] Treatment with trimethylsilyl triflate (TMSOTf) and 2,2'bipyridyl can also be used for deprotection under mild, non-acidic conditions.[12]



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Cleavage of Aromatic Methoxymethyl Ethers.

Experimental Protocols

While a specific, validated protocol for the synthesis of **4-(Methoxymethyl)thiazole** is not available in the searched literature, a general and widely applicable method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[10][13]

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α -haloketone with a thioamide.[10] For the synthesis of **4-(Methoxymethyl)thiazole**, a suitable α -haloketone and thioformamide would be required.

Reaction Scheme:

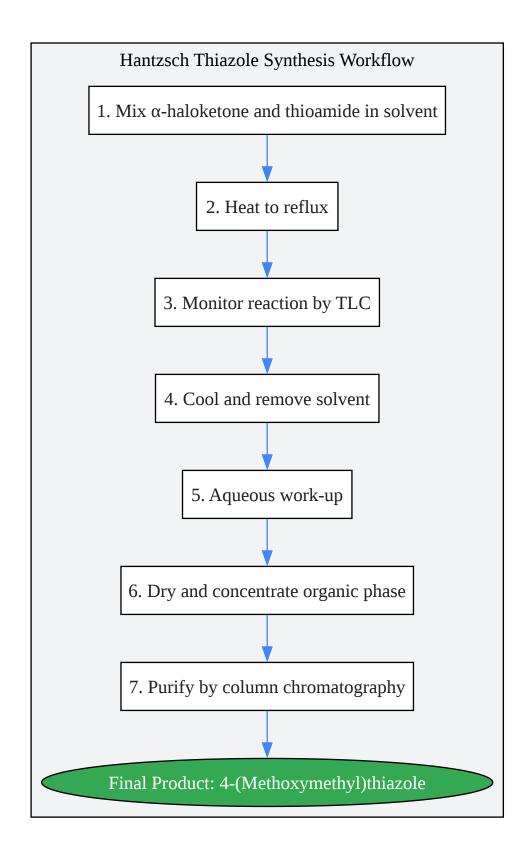
An α -haloketone (e.g., 1-chloro-3-methoxy-2-propanone) would react with thioformamide to yield **4-(Methoxymethyl)thiazole**.



General Procedure:

- Reaction Setup: A solution of the α-haloketone in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Addition of Thioamide: The thioamide is added to the solution of the α -haloketone. The reaction mixture is then heated to reflux.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
 is removed under reduced pressure. The residue is then dissolved in an appropriate organic
 solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium
 bicarbonate and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.





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General workflow for Hantzsch thiazole synthesis.



Biological and Medicinal Significance

Thiazole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[7][14][15] They are found in a variety of natural products and are core structural motifs in numerous pharmaceuticals.[8][14] The diverse pharmacological properties of thiazoles include:

- Anticancer[16]
- Antimicrobial[15]
- Anti-inflammatory[16]
- Antiviral[15]

The biological activity of thiazole derivatives is often modulated by the nature and position of the substituents on the thiazole ring.[7] Therefore, **4-(Methoxymethyl)thiazole** could serve as a valuable building block for the synthesis of novel, biologically active compounds in drug discovery programs.

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